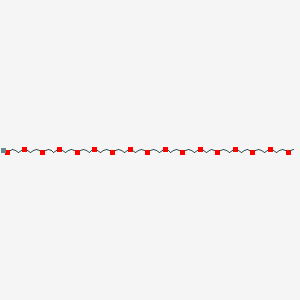

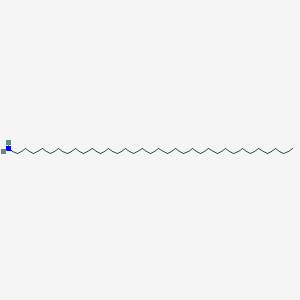

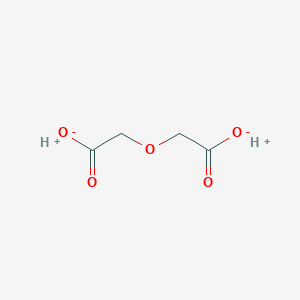

2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-Hexadecaoxanonatetracontan-49-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-Hexadecaoxanonatetracontan-49-ol (HONAT) is a synthetic compound that has been studied for its potential applications in scientific research. HONAT is a polyol, meaning it is an alcohol with multiple hydroxyl groups. It is a colorless, odorless, and water-soluble compound that has been shown to have a wide range of biological activities. HONAT is a relatively new compound and is still being studied for its potential applications in scientific research.

科学的研究の応用

Drug Delivery Systems

m-PEG16-alcohol: is extensively used in the development of drug delivery systems due to its ability to improve the solubility, stability, and pharmacokinetic properties of drugs . Its structure allows for the creation of liposomes, micelles, and nanoparticles, which can encapsulate therapeutic agents and ensure their targeted and controlled release.

Surface Modification of Medical Devices

The compound’s hydrophilic nature makes it an excellent choice for surface modification of medical devices . By attaching m-PEG16-alcohol to the surface of devices, it can reduce protein adsorption and cell adhesion, which minimizes the immune response and increases the biocompatibility of the devices.

Tissue Engineering

In tissue engineering, m-PEG16-alcohol can be used to modify the surfaces of scaffolds to enhance cell attachment and growth . This application is crucial for developing tissues that can integrate with the human body without causing adverse reactions.

Protein and Peptide Stabilization

m-PEG16-alcohol acts as a stabilizer for proteins and peptides . It prevents aggregation and denaturation, which is essential for maintaining the biological activity of these molecules during storage and use in various biomedical applications.

Gene Therapy

The compound is also finding applications in gene therapy. It can be used to form complexes with nucleic acids, protecting them from degradation and assisting in their delivery to target cells .

Hydrogel Formation

Due to its hydroxyl group, m-PEG16-alcohol can participate in the formation of hydrogels . These hydrogels can be used for drug delivery, wound healing, and as matrices for cell culture, providing a three-dimensional environment that mimics the natural extracellular matrix.

作用機序

Target of Action

m-PEG16-alcohol is primarily used as a PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of that protein .

Mode of Action

The mode of action of m-PEG16-alcohol involves the formation of a ternary complex with the target protein and an E3 ubiquitin ligase . This complex formation leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . The hydroxyl group in m-PEG16-alcohol enables further derivatization or replacement with other reactive functional groups .

Biochemical Pathways

The key biochemical pathway involved in the action of m-PEG16-alcohol is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By exploiting this system, m-PEG16-alcohol can selectively degrade target proteins .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of the action of m-PEG16-alcohol is the selective degradation of target proteins . This can lead to a variety of cellular effects, depending on the specific function of the degraded protein.

特性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H68O17/c1-35-4-5-37-8-9-39-12-13-41-16-17-43-20-21-45-24-25-47-28-29-49-32-33-50-31-30-48-27-26-46-23-22-44-19-18-42-15-14-40-11-10-38-7-6-36-3-2-34/h34H,2-33H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMNLVYXCNRUMTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H68O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40561600 |

Source

|

| Record name | 2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-Hexadecaoxanonatetracontan-49-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

736.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

133604-58-7 |

Source

|

| Record name | 2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-Hexadecaoxanonatetracontan-49-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2S,3S,5S)-5-Amino-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol](/img/structure/B32547.png)

![5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-6-amine](/img/structure/B32559.png)

![4-[[4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B32564.png)

![4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoic acid](/img/structure/B32566.png)

![7-(4-Methoxyphenyl)-7,8-dihydro-8-oxo-1,2,4-triazolo[4,3-a]pyrazine-3-propanoic Acid](/img/structure/B32567.png)